![molecular formula C16H14F2O4 B12535301 4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde CAS No. 819076-44-3](/img/structure/B12535301.png)
4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde is an organic compound characterized by the presence of two methoxy groups and a difluorophenyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde typically involves the reaction of 2,6-difluorophenol with 2,6-dimethoxybenzaldehyde under specific conditions. One common method is the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzoic acid.
Reduction: 4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,6-Difluoroaniline: Used in the synthesis of herbicidal compounds and pharmaceutical intermediates.
2,6-Difluorobenzaldehyde: A precursor in the synthesis of various organic compounds.
2,6-Difluorophenol: Used in the production of polymers and other materials.
Uniqueness: Its difluorophenyl and methoxy groups provide a balance of electron-withdrawing and electron-donating effects, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
819076-44-3 |
|---|---|
Molecular Formula |
C16H14F2O4 |
Molecular Weight |
308.28 g/mol |
IUPAC Name |
4-[(2,6-difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde |
InChI |
InChI=1S/C16H14F2O4/c1-20-15-6-10(7-16(21-2)11(15)8-19)22-9-12-13(17)4-3-5-14(12)18/h3-8H,9H2,1-2H3 |
InChI Key |
VSNXHKAPUHCPHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)OCC2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



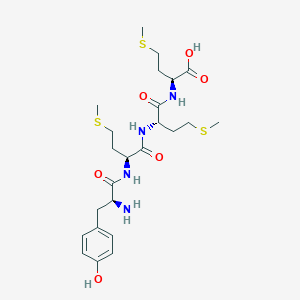
![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)

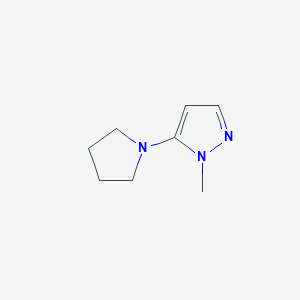
![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)

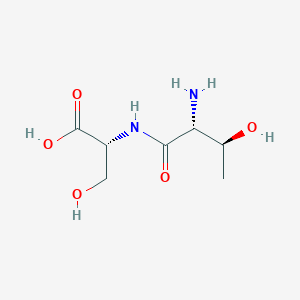
![10-(4-Fluorophenyl)benzo[h]quinoline](/img/structure/B12535277.png)
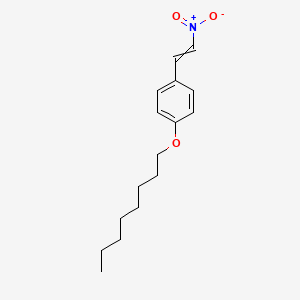
![(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12535292.png)
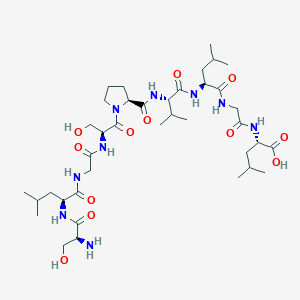
![Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate](/img/structure/B12535300.png)
![3-{[5-(Dodecyloxy)-2-hydroxyphenyl]methyl}-1-methylpyridin-2(1H)-one](/img/structure/B12535303.png)
